molecular formula C23H17FN6OS B6431759 2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836640-75-6

2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B6431759
CAS RN: 836640-75-6
M. Wt: 444.5 g/mol
InChI Key: MLDWZXYDMSBAOM-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule that contains several functional groups. These include an amino group (NH2), a carboxamide group (CONH2), a fluorophenyl group (C6H4F), and a thiophene group (C4H3S). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and thiophene groups are both aromatic, which could contribute to the stability of the molecule. The presence of the amino and carboxamide groups could also result in hydrogen bonding, which could affect the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group is a strong nucleophile and could participate in substitution reactions. The carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase the compound’s solubility in polar solvents like water. The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .

properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6OS/c24-15-9-7-14(8-10-15)12-26-23(31)19-20-22(29-18-6-2-1-5-17(18)28-20)30(21(19)25)27-13-16-4-3-11-32-16/h1-11,13H,12,25H2,(H,26,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDWZXYDMSBAOM-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CS4)N)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CS4)N)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-(4-fluorobenzyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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